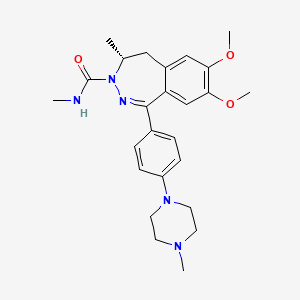

(R)-BAY1238097

Description

Properties

IUPAC Name |

(4R)-7,8-dimethoxy-N,4-dimethyl-1-[4-(4-methylpiperazin-1-yl)phenyl]-4,5-dihydro-2,3-benzodiazepine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33N5O3/c1-17-14-19-15-22(32-4)23(33-5)16-21(19)24(27-30(17)25(31)26-2)18-6-8-20(9-7-18)29-12-10-28(3)11-13-29/h6-9,15-17H,10-14H2,1-5H3,(H,26,31)/t17-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJIPEACKIJJYED-QGZVFWFLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC(=C(C=C2C(=NN1C(=O)NC)C3=CC=C(C=C3)N4CCN(CC4)C)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC2=CC(=C(C=C2C(=NN1C(=O)NC)C3=CC=C(C=C3)N4CCN(CC4)C)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(R)-BAY1238097: An In-Depth Technical Guide on the Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-BAY1238097 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1] BET proteins, including BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that play a crucial role in the regulation of gene transcription. They recognize and bind to acetylated lysine (B10760008) residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters and enhancers. In various malignancies, including hematological cancers like diffuse large B-cell lymphoma (DLBCL), BET proteins are key drivers of oncogene expression, most notably MYC.[2] this compound disrupts this fundamental process, leading to the downregulation of key oncogenic signaling pathways and subsequent anti-proliferative effects. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by available quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of the binding of BET bromodomains to acetylated histones.[1] By occupying the acetyl-lysine binding pocket of BET proteins, this compound effectively displaces them from chromatin. This leads to a cascade of downstream effects, ultimately resulting in the suppression of tumor growth.

Molecular Target Engagement

This compound demonstrates potent inhibition of BET family proteins. In a NanoBRET assay, which measures the displacement of a fluorescently tagged BET protein from a histone ligand in live cells, this compound exhibited the following IC50 values:

| BET Protein | IC50 (nM) |

| BRD4 | 63 |

| BRD3 | 609 |

| BRD2 | 2430 |

Data sourced from publicly available information.

These data indicate a preferential inhibition of BRD4 over other BET family members.

Downstream Signaling Pathways

Preclinical studies have shown that this compound impacts several critical signaling pathways that are frequently dysregulated in lymphoma.[3]

-

MYC and E2F1 Regulated Genes: As a key downstream target of BET inhibition, the expression of the MYC oncogene is significantly downregulated following treatment with this compound. This, in turn, affects the expression of E2F1 and other genes involved in cell cycle progression and proliferation.

-

NF-κB/TLR Signaling: The Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of inflammation, immunity, and cell survival, is a key target. Inhibition of BET proteins can interfere with the transcriptional activity of NF-κB.

-

JAK/STAT Signaling: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is crucial for cytokine signaling and is often constitutively active in lymphomas, is also modulated by this compound.[3]

The interplay of these pathways is visualized in the signaling pathway diagram below.

Quantitative Data

In Vitro Anti-proliferative Activity

This compound has demonstrated potent anti-proliferative activity across a large panel of lymphoma-derived cell lines. The primary mode of action is cytostatic, inducing a G1-S cell cycle block.[3]

| Cell Line Type | Number of Cell Lines | Median IC50 (nM) | 95% Confidence Interval (nM) |

| Lymphoma | 51 | 208 | 157-260 |

Data from a 72-hour MTT assay.[3]

While specific IC50 values for individual cell lines are not publicly available, this median value highlights the potent activity of the compound in a relevant cellular context.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is a representative method for assessing the anti-proliferative effects of this compound on lymphoma cell lines.

1. Cell Seeding:

-

Harvest lymphoma cells in logarithmic growth phase.

-

Perform a cell count and assess viability using Trypan Blue exclusion.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.

2. Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM).

-

Include a vehicle control (DMSO) at the same final concentration as in the highest compound treatment.

-

Add 100 µL of the diluted compound or vehicle control to the respective wells.

3. Incubation:

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

4. MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of Thiazolyl Blue Tetrazolium Bromide (MTT) in sterile PBS.

-

Add 20 µL of the MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C.

5. Formazan (B1609692) Solubilization:

-

Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

-

Gently pipette to dissolve the formazan crystals.

6. Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Gene Expression Profiling (RNA-Sequencing)

The following is a general protocol for RNA-sequencing to analyze the transcriptomic changes induced by this compound in lymphoma cell lines.

1. Cell Culture and Treatment:

-

Culture lymphoma cell lines (e.g., DOHH-2) to mid-log phase.

-

Treat cells with a specified concentration of this compound (e.g., 500 nM) or vehicle (DMSO) for various time points (e.g., 8, 12, 24 hours).

2. RNA Extraction:

-

Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

3. Library Preparation and Sequencing:

-

Prepare RNA-seq libraries from high-quality RNA samples using a standard kit (e.g., TruSeq RNA Library Prep Kit, Illumina).

-

Perform sequencing on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

4. Data Analysis:

-

Perform quality control on the raw sequencing reads.

-

Align the reads to a reference human genome (e.g., hg38).

-

Quantify gene expression levels.

-

Perform differential gene expression analysis between this compound-treated and vehicle-treated samples.

-

Conduct pathway analysis and Gene Set Enrichment Analysis (GSEA) to identify significantly altered biological pathways.

References

(R)-BAY1238097 as a BET Inhibitor: An In-depth Technical Guide

Introduction

(R)-BAY1238097 is the R-enantiomer of the potent and selective Bromodomain and Extra-Terminal (BET) domain inhibitor, BAY1238097. BET proteins, including BRD2, BRD3, BRD4, and BRDT, are epigenetic readers that play a crucial role in the regulation of gene transcription. They recognize and bind to acetylated lysine (B10760008) residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters and enhancers. Dysregulation of BET protein function has been implicated in the pathogenesis of various diseases, including cancer.

BAY1238097, the more active S-enantiomer, has demonstrated significant anti-proliferative activity in various cancer models, particularly in hematological malignancies such as acute myeloid leukemia (AML), multiple myeloma (MM), and lymphoma. Its mechanism of action involves the competitive binding to the acetyl-lysine binding pockets of BET bromodomains, which displaces them from chromatin. This leads to the downregulation of key oncogenes, most notably c-Myc, and subsequent cell cycle arrest and apoptosis in cancer cells. While this compound is consistently reported as the less active isomer, this guide will focus on the well-characterized properties of the active enantiomer, BAY1238097, to provide a comprehensive understanding of the therapeutic potential of this chemical scaffold.

Mechanism of Action

BAY1238097 exerts its therapeutic effects by disrupting the interaction between BET proteins and acetylated histones.[1] This inhibition of a fundamental process in gene regulation leads to a cascade of downstream effects that ultimately hinder cancer cell proliferation and survival.

The primary mechanism involves:

-

Competitive Binding: BAY1238097 binds to the bromodomains of BET proteins, primarily BRD4, competing with their natural ligands, the acetylated lysine residues of histone tails.[1]

-

Chromatin Displacement: This competitive binding displaces BET proteins from chromatin, preventing the recruitment of the transcriptional machinery necessary for the expression of target genes.

-

Downregulation of Oncogenes: A key consequence of BET protein displacement is the transcriptional repression of critical oncogenes, with c-Myc being a primary target.[2]

-

Induction of Apoptosis and Cell Cycle Arrest: The downregulation of c-Myc and other pro-proliferative genes leads to the induction of apoptosis and cell cycle arrest in cancer cells.

Quantitative Data

The following tables summarize the in vitro and in vivo activity of the potent enantiomer, BAY1238097. It is important to note that this compound is expected to exhibit significantly lower activity in these assays.

Table 1: In Vitro Inhibitory Activity of BAY1238097

| Assay Type | Target | IC50 (nM) | Reference |

| TR-FRET | BET BRD4 Bromodomain 1 | < 100 | [2] |

| NanoBRET | BRD4:H4 Interaction | 63 | [2] |

| NanoBRET | BRD3:H4 Interaction | 609 | [2] |

| NanoBRET | BRD2:H4 Interaction | 2430 | [2] |

Table 2: Anti-proliferative Activity of BAY1238097 in Cancer Cell Lines

| Cancer Type | Cell Line | Median IC50 (nM) | Reference |

| Lymphoma | Panel of cell lines | 70 - 208 | [3] |

Table 3: In Vivo Efficacy of BAY1238097 in Xenograft Models

| Cancer Model | Animal Model | Dosage | T/C (%)* | Reference |

| AML (THP-1, MOLM-13, KG-1) | Not Specified | 15 mg/kg, daily | 13 - 20 | [2] |

| MM (MOLP-8) | Not Specified | 15 mg/kg, daily | 3 | [2] |

*T/C (%) = (Median tumor volume of treated group / Median tumor volume of control group) x 100

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to measure the binding affinity of inhibitors to BET bromodomains.

Principle: TR-FRET technology is based on the transfer of energy between a donor fluorophore (e.g., Europium chelate) and an acceptor fluorophore (e.g., APC) when they are in close proximity. In this assay, a BET bromodomain is tagged with the donor and a histone-derived acetylated peptide is tagged with the acceptor. Binding of the two partners brings the fluorophores close, resulting in a FRET signal. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.

Protocol:

-

Reagent Preparation:

-

Prepare a 2X solution of Europium-labeled BET bromodomain (e.g., BRD4) in assay buffer.

-

Prepare a 2X solution of APC-labeled acetylated histone peptide in assay buffer.

-

Prepare serial dilutions of BAY1238097 in assay buffer.

-

-

Assay Procedure (384-well plate format):

-

Add 5 µL of the inhibitor dilution to each well.

-

Add 5 µL of the 2X BET bromodomain solution to each well.

-

Incubate for 15-30 minutes at room temperature.

-

Add 10 µL of the 2X acetylated peptide solution to each well.

-

Incubate for 60 minutes at room temperature, protected from light.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET compatible plate reader, with excitation at ~340 nm and emission at ~620 nm (Europium) and ~665 nm (APC).

-

Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm).

-

-

Data Analysis:

-

Plot the TR-FRET ratio against the inhibitor concentration.

-

Determine the IC50 value using a non-linear regression analysis.

-

NanoBRET™ Cellular Assay

This assay measures the engagement of BET inhibitors with their targets within living cells.

Principle: The NanoBRET™ assay utilizes a NanoLuc® luciferase-tagged BET protein (energy donor) and a fluorescently labeled histone (energy acceptor). When the BET protein binds to the histone within the cell, energy is transferred from the luciferase to the fluorophore, generating a BRET signal. A cell-permeable inhibitor like BAY1238097 will compete with the histone for binding to the BET protein, leading to a decrease in the BRET signal.

Protocol:

-

Cell Preparation:

-

Co-transfect cells (e.g., HEK293T) with plasmids encoding the NanoLuc®-BET fusion protein and a HaloTag®-histone fusion protein.

-

Culture the transfected cells for 24-48 hours.

-

-

Assay Procedure (96-well plate format):

-

Harvest and resuspend the cells in Opti-MEM.

-

Add the cell suspension to the wells of a white 96-well plate.

-

Add the HaloTag® ligand (the fluorescent acceptor) to the cells and incubate.

-

Add serial dilutions of BAY1238097 to the wells.

-

Add the NanoBRET™ substrate to initiate the luciferase reaction.

-

-

Data Acquisition:

-

Immediately read the plate on a luminometer capable of measuring filtered luminescence at two wavelengths (e.g., 460 nm for the donor and >600 nm for the acceptor).

-

-

Data Analysis:

-

Calculate the NanoBRET™ ratio (Acceptor emission / Donor emission).

-

Plot the ratio against the inhibitor concentration to determine the cellular IC50.

-

In Vivo Xenograft Model (AML)

This protocol outlines a general procedure for evaluating the in vivo efficacy of BET inhibitors in an AML xenograft model.

Protocol:

-

Cell Culture:

-

Culture human AML cell lines (e.g., MOLM-13, THP-1) under standard conditions.

-

-

Animal Model:

-

Use immunodeficient mice (e.g., NOD/SCID or NSG).

-

-

Tumor Implantation:

-

Subcutaneously inject a suspension of AML cells (e.g., 5-10 x 10^6 cells) in a suitable medium (e.g., Matrigel) into the flank of each mouse.

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth regularly using calipers.

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

-

Drug Administration:

-

Prepare a formulation of BAY1238097 suitable for oral administration (e.g., in a vehicle of 0.5% methylcellulose).

-

Administer the drug or vehicle to the respective groups at the specified dose and schedule (e.g., 15 mg/kg, daily).

-

-

Efficacy Evaluation:

-

Measure tumor volume and body weight regularly throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).

-

-

Data Analysis:

-

Calculate the tumor growth inhibition (TGI) or the T/C ratio to determine the efficacy of the treatment.

-

Conclusion

This compound is the less active enantiomer of the potent and selective BET inhibitor, BAY1238097. The active enantiomer has demonstrated significant preclinical activity against various cancers, particularly hematological malignancies, by disrupting the BET protein-histone interaction and downregulating key oncogenes like c-Myc. The data presented in this guide highlight the therapeutic potential of this chemical scaffold and provide a foundation for further research and development. While the focus has been on the more active enantiomer, understanding the properties of both enantiomers is crucial for a complete pharmacological profile. Further studies are warranted to fully elucidate the specific contributions, if any, of the (R)-enantiomer to the overall activity and safety profile of the racemic mixture.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. First-in-human phase I study of the bromodomain and extraterminal motif inhibitor BAY 1238097: emerging pharmacokinetic/pharmacodynamic relationship and early termination due to unexpected toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of (R)-BAY1238097: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-BAY1238097 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins.[1] BET proteins, including BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that play a crucial role in the regulation of gene transcription. They recognize and bind to acetylated lysine (B10760008) residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters and enhancers. In various cancers, the aberrant activity of BET proteins, particularly BRD4, is implicated in driving the expression of key oncogenes such as MYC.[2][3] this compound was developed to disrupt this interaction and thereby offer a therapeutic strategy for cancers dependent on BET protein function. This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical development, and early clinical evaluation of this compound.

Discovery and Synthesis

While the specific synthetic route for this compound is proprietary to Bayer, a plausible synthesis can be postulated based on the known chemistry of analogous BET inhibitors. The core scaffold of many BET inhibitors consists of a heterocyclic system that mimics the acetylated lysine side chain, enabling it to dock into the binding pocket of the bromodomains.

A general synthetic approach for similar compounds often involves a multi-step synthesis. For instance, a key step could be a multicomponent reaction to assemble a core heterocyclic structure, followed by a Suzuki coupling to introduce necessary aryl or heteroaryl substituents. The final steps would likely involve modifications to optimize potency, selectivity, and pharmacokinetic properties.

Mechanism of Action

This compound exerts its anti-neoplastic effects by competitively binding to the acetylated lysine-binding pockets of BET bromodomains. This prevents the recruitment of transcriptional regulators, leading to the suppression of key oncogenes.[1]

Signaling Pathway

The primary mechanism of action of this compound involves the disruption of BRD4-mediated transcription. This leads to the downregulation of the master oncogene MYC and its downstream targets, which are critical for cell proliferation and survival.[4] Additionally, preclinical studies have shown that BAY1238097 affects the NF-κB, TLR, and JAK/STAT signaling pathways.[2][5]

Preclinical Development

In Vitro Activity

This compound has demonstrated potent anti-proliferative activity in a variety of hematological cancer cell lines.

| Cell Line Type | Median IC50 (nmol/L) | Reference |

| Lymphoma-derived cell lines | 70 - 208 | [2][6] |

| Acute Myeloid Leukemia (AML) | <100 | [7] |

| Multiple Myeloma (MM) | <100 | [7] |

In Vivo Efficacy

The in vivo anti-tumor activity of this compound was evaluated in xenograft models of diffuse large B-cell lymphoma (DLBCL). The compound demonstrated strong single-agent efficacy in these models.[2][5] In various disease models, this compound was well-tolerated at doses of 10-15 mg/kg administered daily.[7]

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to measure the binding affinity of this compound to BET bromodomains.

Protocol:

-

Reagent Preparation: Prepare solutions of GST-tagged BRD4 protein, a biotinylated histone H4 peptide, a terbium-labeled anti-GST antibody (donor), and a streptavidin-conjugated fluorophore (acceptor) in assay buffer.

-

Compound Plating: In a 384-well plate, dispense serial dilutions of this compound.

-

Incubation: Add a mixture of GST-BRD4 and the biotinylated histone peptide to the wells and incubate to allow for inhibitor binding to BRD4.

-

Detection: Add a mixture of the terbium-labeled anti-GST antibody and the streptavidin-conjugated acceptor. Incubate for 1-2 hours at room temperature, protected from light.

-

Readout: Measure the time-resolved fluorescence at both the donor (620 nm) and acceptor (665 nm) emission wavelengths using a suitable plate reader.

-

Data Analysis: Calculate the ratio of the acceptor to donor emission. A decrease in this ratio indicates displacement of the histone peptide by the inhibitor. Determine the IC50 value from the dose-response curve.

NanoBRET™ Target Engagement Assay

This assay measures the ability of this compound to engage its target, BRD4, within living cells.

Protocol:

-

Cell Transfection: Transfect a suitable cell line (e.g., HEK293) with a plasmid encoding a fusion of BRD4 and NanoLuc® luciferase.

-

Cell Plating: Plate the transfected cells in white, opaque 96-well plates and allow them to adhere.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound.

-

Tracer Addition: Add a cell-permeable fluorescent tracer that binds to the BRD4 bromodomain.

-

Incubation: Incubate the plate for approximately 2 hours at 37°C to allow the system to reach equilibrium.

-

Substrate Addition: Add the Nano-Glo® substrate and an extracellular NanoLuc® inhibitor.

-

Readout: Measure the luminescence at both the donor (NanoLuc®, ~460 nm) and acceptor (tracer, >600 nm) wavelengths.

-

Data Analysis: Calculate the BRET ratio. A decrease in the ratio signifies that the test compound is engaging the BRD4 target and displacing the tracer. Determine the IC50 from the resulting dose-response curve.

In Vivo Xenograft Model

Protocol:

-

Cell Culture: Culture human diffuse large B-cell lymphoma (DLBCL) cells.

-

Animal Model: Use immunodeficient mice, such as NOD/SCID mice.

-

Tumor Implantation: Subcutaneously inject a suspension of DLBCL cells into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation.

-

Randomization and Treatment: Once tumors reach a specified size, randomize the mice into treatment and control groups. Administer this compound (e.g., 15 mg/kg) orally on a daily schedule. The control group receives a vehicle solution.[7]

-

Efficacy Assessment: Measure tumor volumes periodically. Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint: At the end of the study, calculate the tumor growth inhibition and assess other relevant endpoints.

Clinical Development

A first-in-human, open-label, non-randomized, multicenter Phase I study (NCT02369029) was initiated to evaluate the safety, pharmacokinetics, and pharmacodynamics of this compound in patients with advanced refractory malignancies.[7]

Study Design and Results

Patients received oral this compound twice weekly in 21-day cycles, with dose escalation starting at 10 mg/week.[7] Eight patients were enrolled across three dose levels (10 mg/week, 40 mg/week, and 80 mg/week).[7]

| Dose Level | Number of Patients | Dose-Limiting Toxicities (DLTs) |

| 10 mg/week | 3 | 0 |

| 40 mg/week | 3 | 0 |

| 80 mg/week | 2 | 2 (Grade 3 vomiting, Grade 3 headache, Grade 2/3 back pain) |

The most common adverse events were nausea, vomiting, headache, back pain, and fatigue.[7] The study was prematurely terminated due to the occurrence of DLTs at a dose below the targeted therapeutic exposure.[7]

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic analysis indicated a linear dose response with increasing doses of this compound.[7] Biomarker analysis showed a trend towards decreased MYC expression and increased HEXIM1 expression in response to treatment, suggesting target engagement.[7][8]

Conclusion

This compound is a potent BET inhibitor with demonstrated preclinical activity in hematological cancer models. Its mechanism of action, involving the disruption of BRD4-mediated transcription of key oncogenes, provides a strong rationale for its development as an anti-cancer agent. However, the first-in-human Phase I trial was terminated early due to a narrow therapeutic window, with dose-limiting toxicities occurring at exposures below those predicted to be efficacious.[7] This highlights the challenges in the clinical development of BET inhibitors and underscores the importance of optimizing the therapeutic index for this class of drugs. The data gathered from the development of this compound provide valuable insights for the future design and clinical investigation of next-generation BET inhibitors.

References

- 1. In vivo monitoring response to chemotherapy of human diffuse large B-cell lymphoma xenografts in SCID mice by 1H and 31P MRS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preclinical evaluation of the BET bromodomain inhibitor BAY 1238097 for the treatment of lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 4. patents.justia.com [patents.justia.com]

- 5. Biased Multicomponent Reactions to Develop Novel Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. First-in-human phase I study of the bromodomain and extraterminal motif inhibitor BAY 1238097: emerging pharmacokinetic/pharmacodynamic relationship and early termination due to unexpected toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Achieving clinical success with BET inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Target Validation of (R)-BAY1238097: A BET Bromodomain Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-BAY1238097 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, critical epigenetic readers that regulate the transcription of key oncogenes. This technical guide provides a comprehensive overview of the target validation of this compound in various cancer models. Through competitive binding to the acetyl-lysine recognition pockets of BET bromodomains, particularly BRD4, this compound disrupts the interaction between BET proteins and acetylated histones. This leads to the suppression of transcriptional programs essential for tumor cell proliferation and survival, most notably those driven by the MYC oncogene and the NF-κB signaling pathway. This document summarizes the preclinical anti-tumor activity of this compound, including its effects on cell proliferation, in vivo tumor growth, and target modulation. Detailed experimental protocols and visualizations of the underlying molecular mechanisms are provided to support further research and development in this area.

Introduction: The Rationale for Targeting BET Bromodomains in Cancer

The epigenetic landscape of cancer cells is characterized by widespread alterations in chromatin structure and gene expression. Proteins that "read" epigenetic marks, such as acetylated histones, are crucial for maintaining the malignant phenotype. The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are key epigenetic readers that play a fundamental role in transcriptional activation.[1] They recognize and bind to acetylated lysine (B10760008) residues on histone tails through their tandem bromodomains, recruiting transcriptional machinery to promoter and enhancer regions of target genes.[1]

BRD4, in particular, has been identified as a critical dependency in numerous cancers. It is instrumental in the transcriptional regulation of key oncogenes, including MYC, and components of the NF-κB and JAK/STAT signaling pathways.[2] The potent and selective inhibition of BET proteins, therefore, represents a promising therapeutic strategy to reverse these oncogenic transcriptional programs. This compound has been developed as a potent inhibitor of BET bromodomains with the aim of exploiting this dependency for cancer therapy.[3]

Mechanism of Action of this compound

This compound exerts its anti-cancer effects by competitively binding to the bromodomains of BET proteins, thereby displacing them from chromatin.[1] This prevents the recruitment of the positive transcription elongation factor b (P-TEFb) complex and other transcriptional co-activators, leading to the suppression of target gene transcription.[4] A primary consequence of this inhibition is the downregulation of the master oncogene MYC, which is highly dependent on BRD4 for its expression.[3] Additionally, this compound has been shown to modulate the NF-κB and JAK/STAT signaling pathways, which are critical for cancer cell survival, proliferation, and inflammation.[2]

Preclinical Activity of this compound

The anti-tumor activity of this compound has been evaluated in a range of preclinical cancer models, demonstrating its potential as a therapeutic agent.

In Vitro Anti-proliferative Activity

This compound has shown potent anti-proliferative activity across a panel of lymphoma-derived cell lines.[2] The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Cell Line Type | Median IC50 (nM) | 95% Confidence Interval (nM) |

| All Lymphoma | 208 | 157 - 260 |

| B-cell Lymphoma | Significantly lower than T-cell | - |

| T-cell Lymphoma | Higher than B-cell | - |

| Table 1: In Vitro Anti-proliferative Activity of this compound in Lymphoma Cell Lines.[5] |

The anti-tumor activity was predominantly cytostatic, inducing a G1-S phase cell cycle block.[5] However, in a subset of diffuse large B-cell lymphoma (DLBCL) and mantle cell lymphoma (MCL) cell lines, this compound induced apoptosis.[5]

In Vivo Anti-tumor Efficacy

The in vivo anti-tumor efficacy of this compound has been demonstrated in several xenograft models.

| Cancer Type | Model | Dosing Schedule | T/C (%)* | Day of Measurement |

| GCB DLBCL | SU-DHL-8 | 15 mg/kg, p.o., daily | 15 | 14 |

| ABC DLBCL | OCI-LY-3 | 45 mg/kg, p.o., twice weekly | 23 | 48 |

| Melanoma | B16/F10 syngeneic | 15 mg/kg, p.o., daily | 31 | 12 |

| Melanoma | LOX-IMVI | 15 mg/kg, p.o., daily | 10 | 12 |

| Melanoma | LOX-IMVI | 45 mg/kg, p.o., q3d | 13 | 12 |

| NSCLC | NCI-H2122 | 12 mg/kg, p.o., daily | 16 | 15 |

| SCLC | NCI-H526 | 10 mg/kg, p.o., daily | 7 | 21 |

| T/C (%): Treatment/Control percentage, a measure of tumor growth inhibition.[2][6] | ||||

| Table 2: In Vivo Anti-tumor Efficacy of this compound in Xenograft Models.[2][6] |

In these studies, this compound was generally well-tolerated at efficacious doses, with minimal impact on animal body weight.[2]

Target Engagement and Pharmacodynamic Biomarkers

The engagement of this compound with its target and its pharmacological effects have been assessed through pharmacodynamic (PD) biomarkers.

Modulation of Target Gene Expression

Gene expression profiling in lymphoma cell lines treated with this compound revealed significant downregulation of genes regulated by NF-κB, TLR, JAK/STAT, MYC, and E2F1.[2] Key downregulated genes included MYC, CCND2, and members of the B-cell receptor signaling pathway.[3] Conversely, genes such as HEXIM1, a negative regulator of P-TEFb, were upregulated.[7]

Clinical Pharmacodynamics

In a first-in-human Phase I study, treatment with this compound showed a trend towards decreased MYC and increased HEXIM1 expression in patient samples, indicating target engagement in the clinical setting.[7] However, the study was terminated prematurely due to dose-limiting toxicities.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the validation of this compound.

Cell Proliferation Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

Protocol:

-

Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).

-

Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.

Protocol:

-

Cell Implantation: Subcutaneously inject 5-10 x 10^6 cancer cells (e.g., SU-DHL-8) in 100 µL of a 1:1 mixture of PBS and Matrigel into the flank of immunodeficient mice (e.g., SCID or NSG).

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

Randomization and Treatment: When tumors reach a mean volume of 100-200 mm^3, randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound or vehicle control orally (p.o.) according to the predetermined dosing schedule (e.g., 15 mg/kg, daily).

-

Monitoring: Monitor tumor volume and animal body weight throughout the study.

-

Endpoint: Euthanize the mice when tumors reach the maximum allowed size or at the end of the study period.

-

Data Analysis: Calculate the tumor growth inhibition (TGI) and the treatment/control (T/C) ratio.

Gene Expression Profiling (RNA-Seq)

Objective: To identify changes in gene expression in response to this compound treatment.

Protocol:

-

Cell Treatment: Treat cancer cells with this compound or vehicle control for a specified time (e.g., 24 hours).

-

RNA Extraction: Isolate total RNA from the cells using a commercial kit (e.g., RNeasy Kit, Qiagen).

-

Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.

-

Sequencing: Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

Data Analysis:

-

Perform quality control of the raw sequencing reads.

-

Align the reads to a reference genome.

-

Quantify gene expression levels.

-

Perform differential gene expression analysis to identify genes that are significantly up- or downregulated upon treatment.

-

Conduct pathway analysis to identify the biological processes affected by the treatment.

-

Conclusion and Future Directions

The preclinical data strongly support the target validation of this compound as a BET bromodomain inhibitor with significant anti-tumor activity in various cancer models. Its mechanism of action, centered on the disruption of oncogenic transcriptional programs, provides a solid rationale for its development as a cancer therapeutic. While the initial clinical development of this compound was halted due to toxicity, the validation of BET bromodomains as a therapeutic target remains a highly active area of research. Future efforts may focus on the development of BET inhibitors with improved therapeutic windows, the identification of predictive biomarkers to select patient populations most likely to respond, and the exploration of combination therapies to enhance efficacy and overcome resistance. The detailed information provided in this guide serves as a valuable resource for researchers dedicated to advancing the field of epigenetic therapy in oncology.

References

- 1. Preclinical evaluation of the BET bromodomain inhibitor BAY 1238097 for the treatment of lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Therapy Detail [ckb.genomenon.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. First-in-human phase I study of the bromodomain and extraterminal motif inhibitor BAY 1238097: emerging pharmacokinetic/pharmacodynamic relationship and early termination due to unexpected toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-BAY1238097: A Comprehensive Technical Guide for Researchers

(R)-BAY1238097 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins. This document provides an in-depth technical overview of its chemical properties, mechanism of action, experimental protocols, and clinical findings to support researchers and drug development professionals in the field of epigenetics and oncology.

Chemical Structure and Properties

This compound, also known as BAY 1238097, is a synthetic organic compound. Its chemical structure and key properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | (4S)-7,8-dimethoxy-N,4-dimethyl-1-[4-(4-methylpiperazin-1-yl)phenyl]-4,5-dihydro-1H-benzo[f][1][2][3]triazepine-3-carboxamide | |

| Molecular Formula | C₂₅H₃₃N₅O₃ | [4][5] |

| Molecular Weight | 451.56 g/mol | [4][5] |

| CAS Number | 1564269-85-7 | [4][5] |

| SMILES | O=C(N1N=C(C2=CC=C(N3CCN(C)CC3)C=C2)C4=CC(OC)=C(OC)C=C4C[C@H]1C)NC | [5] |

| Appearance | Solid |

Solubility:

-

In Vitro: Soluble in DMSO at concentrations up to 150 mg/mL (332.18 mM), requiring ultrasonication for dissolution.[4]

-

In Vivo: Formulations for in vivo studies have been prepared in:[4]

Mechanism of Action and Signaling Pathway

This compound functions as a competitive inhibitor of the BET family of proteins, which includes BRD2, BRD3, BRD4, and BRDT. These proteins are epigenetic "readers" that bind to acetylated lysine (B10760008) residues on histone tails, playing a crucial role in the regulation of gene transcription.

By binding to the bromodomains of BET proteins, this compound prevents their interaction with acetylated histones. This disrupts the recruitment of transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to chromatin. A key consequence of this inhibition is the downregulation of the transcription of critical oncogenes, most notably c-Myc. The subsequent decrease in c-Myc protein levels leads to cell cycle arrest and a reduction in tumor cell proliferation.

Biological Activity and Quantitative Data

This compound demonstrates potent inhibitory activity against BET bromodomains and exhibits anti-proliferative effects in various cancer models.

| Assay Type | Target | IC₅₀ (nM) | Reference |

| TR-FRET Assay | BET | < 100 | |

| NanoBRET Assay | BRD4 | 63 | |

| NanoBRET Assay | BRD3 | 609 | |

| NanoBRET Assay | BRD2 | 2430 | |

| Cell Proliferation | Cell Lines | Median IC₅₀ (nM) | Reference |

| Lymphoma Cell Lines | Various | 70 - 208 |

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This protocol outlines a general method for assessing the inhibition of BET bromodomain-histone interaction by this compound.

Materials:

-

This compound

-

Purified, europium-labeled BRD4 bromodomain 1 (or other BET bromodomains)

-

Biotinylated histone H4 peptide (acetylated)

-

Streptavidin-Allophycocyanin (APC) conjugate

-

TR-FRET assay buffer

-

Low-volume 384-well plates (e.g., white or black)

-

TR-FRET-compatible plate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Create a serial dilution series of this compound in assay buffer.

-

Dilute the Eu-labeled BRD4 and biotinylated histone H4 peptide to their optimal working concentrations in assay buffer.

-

-

Assay Protocol:

-

Add a small volume (e.g., 5 µL) of the diluted this compound or vehicle control (assay buffer with DMSO) to the wells of the 384-well plate.

-

Add an equal volume (e.g., 5 µL) of the pre-mixed Eu-labeled BRD4 and biotinylated histone H4 peptide solution to each well.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for binding equilibrium.

-

Add an equal volume (e.g., 5 µL) of the Streptavidin-APC solution to each well.

-

Incubate the plate at room temperature for another specified period (e.g., 60 minutes), protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the TR-FRET signal using a plate reader with an excitation wavelength of approximately 340 nm and emission wavelengths of 620 nm (for Europium) and 665 nm (for APC).

-

Calculate the FRET ratio (665 nm emission / 620 nm emission).

-

Plot the FRET ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

NanoBRET™ Target Engagement Assay

This cellular assay measures the binding of this compound to its target BET protein within intact cells.

Materials:

-

HEK293 cells (or other suitable cell line)

-

Plasmid encoding a NanoLuc®-BET fusion protein (e.g., NanoLuc®-BRD4)

-

Transfection reagent

-

NanoBRET™ Tracer specific for BET bromodomains

-

Nano-Glo® Substrate

-

This compound

-

White, tissue culture-treated 96-well plates

-

Luminometer capable of measuring filtered luminescence

Procedure:

-

Cell Transfection and Plating:

-

Transfect HEK293 cells with the NanoLuc®-BET fusion plasmid according to the manufacturer's protocol.

-

After 24 hours, seed the transfected cells into 96-well plates at an appropriate density.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the appropriate cell culture medium.

-

Add the diluted compound to the cells.

-

Add the NanoBRET™ Tracer at its predetermined optimal concentration to all wells.

-

Incubate the plate at 37°C in a CO₂ incubator for a specified time (e.g., 2-4 hours) to allow for compound entry and binding.

-

-

Luminescence Measurement:

-

Prepare the Nano-Glo® Substrate according to the manufacturer's instructions.

-

Add the substrate to each well.

-

Measure the luminescence signal at two wavelengths: 460 nm (donor emission) and >600 nm (acceptor emission).

-

-

Data Analysis:

-

Calculate the NanoBRET™ ratio (acceptor emission / donor emission).

-

Plot the ratio against the log of the inhibitor concentration and fit the curve to determine the IC₅₀ value.

-

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line of interest (e.g., a lymphoma or leukemia cell line)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well tissue culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cells into a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

-

Allow the cells to adhere and resume growth for 24 hours.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of this compound. Include a vehicle-only control.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

-

-

Solubilization and Measurement:

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Normalize the absorbance values to the vehicle-treated control cells.

-

Plot the percentage of cell viability against the log of the inhibitor concentration to determine the IC₅₀ value.

-

Clinical Trial and Pharmacokinetic Data

A first-in-human Phase I clinical trial (NCT02369029) was conducted to evaluate the safety, pharmacokinetics, and pharmacodynamics of BAY 1238097 in patients with advanced malignancies. The study was prematurely terminated due to dose-limiting toxicities (DLTs) occurring at doses below the targeted efficacious exposure.[2]

Pharmacokinetic Parameters

Pharmacokinetic analysis from the Phase I trial indicated a linear dose response with increasing doses.[2]

Further detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life were analyzed in the study but are not publicly available in a detailed tabular format.

Safety and Tolerability

The most common adverse events and dose-limiting toxicities observed in the Phase I trial are summarized below.

| Adverse Event | Grade | Frequency |

| Dose-Limiting Toxicities (at 80 mg/week) | ||

| Vomiting | 3 | Both patients |

| Headache | 3 | Both patients |

| Back Pain | 2/3 | Both patients |

| Most Common Adverse Events (All Doses) | ||

| Nausea | N/A | Most frequent |

| Vomiting | N/A | Most frequent |

| Headache | N/A | Most frequent |

| Back Pain | N/A | Most frequent |

| Fatigue | N/A | Most frequent |

N/A: Grade not specified for all occurrences in the source.

Conclusion

This compound is a well-characterized BET inhibitor with potent activity against its targets and demonstrated anti-proliferative effects in preclinical cancer models. Its mechanism of action via the downregulation of c-Myc is well-established. While the compound showed promise in preclinical studies, its clinical development was halted due to a narrow therapeutic window, with significant toxicities observed at doses required for therapeutic efficacy. The detailed information and protocols provided in this guide are intended to facilitate further research into the therapeutic potential of BET inhibitors and the biological roles of the BET protein family.

References

- 1. benchchem.com [benchchem.com]

- 2. First-in-human phase I study of the bromodomain and extraterminal motif inhibitor BAY 1238097: emerging pharmacokinetic/pharmacodynamic relationship and early termination due to unexpected toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]

- 4. benchchem.com [benchchem.com]

- 5. promega.com [promega.com]

In-depth Technical Guide: (R)-BAY1238097 Enantiomer Activity Comparison

To: Researchers, scientists, and drug development professionals

Subject: A comprehensive analysis of the stereospecific activity of BAY1238097 enantiomers

Executive Summary

This technical guide provides a detailed overview of the Bromodomain and Extra-Terminal domain (BET) inhibitor BAY1238097, with a specific focus on the comparative biological activities of its (R) and (S) enantiomers. BAY1238097 has been investigated as a potential anti-neoplastic agent, demonstrating inhibitory activity against the BET family of proteins (BRD2, BRD3, BRD4, and BRDT).[1] These proteins are crucial transcriptional regulators involved in chromatin remodeling and the expression of growth-promoting genes.[1] While preclinical studies have demonstrated the anti-proliferative effects of the racemic mixture of BAY1238097 in various cancer models, a detailed public-facing analysis comparing the individual (R) and (S) enantiomers is not available in the current scientific literature or public databases.

This guide will synthesize the known information about racemic BAY1238097, including its mechanism of action, preclinical activity, and clinical development. Furthermore, it will address the critical gap in knowledge regarding the stereospecific activity of its enantiomers, a crucial aspect for any chiral drug's development due to the potential for significant differences in efficacy and toxicity between enantiomers.

Introduction to BAY1238097 and BET Inhibition

BAY1238097 is a potent and selective inhibitor of the BET family of proteins.[2] It functions by binding to the acetylated lysine (B10760008) recognition motifs within the bromodomains of BET proteins, thereby preventing their interaction with histones.[1] This disruption of protein-protein interaction leads to altered chromatin structure and the downregulation of key oncogenes, such as c-Myc, ultimately resulting in the inhibition of tumor cell growth.[2][3]

Preclinical studies have shown that racemic BAY1238097 exhibits anti-proliferative activity in a range of hematological malignancy models, including acute myeloid leukemia (AML), multiple myeloma (MM), and lymphoma.[2][3][4] The compound has demonstrated efficacy in both in vitro cell line experiments and in vivo xenograft models.[3][4] However, a first-in-human Phase I clinical trial of BAY1238097 in patients with advanced malignancies was prematurely terminated due to the occurrence of dose-limiting toxicities at exposures below the predicted therapeutic threshold.[5]

The Criticality of Enantiomer Profiling

For chiral molecules like BAY1238097, the three-dimensional arrangement of atoms can significantly impact their pharmacological properties. Enantiomers, which are non-superimposable mirror images of each other, can exhibit profound differences in their binding affinity to target proteins, efficacy, pharmacokinetic profiles, and toxicity. The differential activity of enantiomers is a well-established principle in pharmacology, with numerous examples of drugs where one enantiomer is responsible for the therapeutic effect while the other may be inactive or contribute to adverse effects. Therefore, the characterization of individual enantiomers is a critical step in drug development.

(R)-BAY1238097 vs. (S)-BAY1238097: A Data Gap

A comprehensive search of scientific literature, patent databases, and clinical trial registries did not yield any publicly available data directly comparing the biological activity of the (R) and (S) enantiomers of BAY1238097. While some documents refer to the compound as "(Rac)-BAY1238097," explicitly indicating a racemic mixture was used in studies, the specific contributions of each enantiomer to the observed pharmacological and toxicological effects remain undisclosed.

It is highly probable that the synthesis, isolation, and differential biological evaluation of the (R) and (S) enantiomers of BAY1238097 were conducted by the developing pharmaceutical company, Bayer, as part of their internal drug discovery and development program. However, this information is considered proprietary and has not been published.

Inferred Signaling Pathways and Experimental Workflows

Based on the known mechanism of action of BET inhibitors and the reported preclinical data for racemic BAY1238097, we can infer the key signaling pathways affected and the likely experimental workflows used to characterize its activity.

Signaling Pathway of BET Inhibition

The primary mechanism of action of BAY1238097 involves the inhibition of BET protein function, which leads to the downregulation of key target genes, most notably the MYC oncogene. This, in turn, affects multiple downstream pathways controlling cell cycle progression, proliferation, and apoptosis.

Caption: BET inhibition signaling pathway.

Experimental Workflow for Enantiomer Comparison

A standard workflow to compare the activity of the (R) and (S) enantiomers of BAY1238097 would involve several key experimental stages, from initial synthesis and separation to in-depth biological characterization.

Caption: Experimental workflow for enantiomer comparison.

Quantitative Data Summary (Racemic BAY1238097)

The following table summarizes the publicly available quantitative data for the racemic mixture of BAY1238097. No data is available for the individual (R) and (S) enantiomers.

| Assay Type | Target/Cell Line | Result (IC50/EC50) | Reference |

| Biochemical Assays | |||

| TR-FRET Assay | BRD4 (Bromodomain 1) | < 100 nM | [2][3] |

| NanoBRET Assay | BRD4 | 63 nM | [3] |

| NanoBRET Assay | BRD3 | 609 nM | [3] |

| NanoBRET Assay | BRD2 | 2430 nM | [3] |

| Cell-Based Assays | |||

| Anti-proliferative Activity | Lymphoma Cell Lines (Median) | 70 - 208 nM | [4] |

| Anti-proliferative Activity | AML and MM Models | Strong activity | [2] |

Detailed Experimental Protocols (Hypothetical for Enantiomer Comparison)

As no specific experimental protocols for the comparison of (R)- and (S)-BAY1238097 are published, this section outlines the detailed methodologies that would typically be employed for such a study.

Chiral Separation of BAY1238097 Enantiomers

Objective: To isolate the (R) and (S) enantiomers of BAY1238097 from the racemic mixture.

Methodology: Supercritical Fluid Chromatography (SFC) or High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) would be the methods of choice.

-

Instrumentation: Agilent 1260 Infinity II SFC or equivalent HPLC system.

-

Column: A polysaccharide-based chiral column (e.g., Chiralpak IA, IB, or IC).

-

Mobile Phase: A mixture of supercritical CO2 and a polar organic modifier (e.g., methanol, ethanol, or isopropanol) with a suitable additive (e.g., diethylamine (B46881) or trifluoroacetic acid) to improve peak shape and resolution.

-

Detection: UV detector at an appropriate wavelength.

-

Procedure:

-

Dissolve racemic BAY1238097 in a suitable solvent.

-

Optimize the mobile phase composition and flow rate to achieve baseline separation of the two enantiomers.

-

Perform semi-preparative or preparative scale chromatography to collect the individual enantiomer fractions.

-

Analyze the purity of the collected fractions by analytical chiral SFC/HPLC.

-

Confirm the absolute configuration of each enantiomer using techniques such as X-ray crystallography or by comparison to a stereochemically defined standard.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for BET Bromodomain Binding

Objective: To determine the binding affinity (IC50) of (R)- and (S)-BAY1238097 to the individual bromodomains of BRD2, BRD3, and BRD4.

Methodology: A competitive binding assay using a terbium-labeled anti-His antibody, His-tagged bromodomain protein, and a biotinylated histone H4 peptide labeled with streptavidin-d2.

-

Materials: Recombinant His-tagged BRD2, BRD3, and BRD4 bromodomains, biotinylated H4 peptide, LanthaScreen™ Tb-anti-His Antibody, and Streptavidin-LANCE™ Europium W1024.

-

Procedure:

-

Prepare a serial dilution of this compound and (S)-BAY1238097.

-

In a 384-well plate, add the bromodomain protein, the biotinylated H4 peptide, and the respective enantiomer dilution.

-

Incubate to allow for binding equilibrium.

-

Add the TR-FRET detection reagents (antibody and streptavidin conjugate).

-

Incubate to allow for detection reagent binding.

-

Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths.

-

Calculate the ratio of the two emission signals and plot the data against the compound concentration to determine the IC50 values.

-

Cell Proliferation Assay (MTT Assay)

Objective: To assess the anti-proliferative activity (GI50) of (R)- and (S)-BAY1238097 in various cancer cell lines.

Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Materials: Cancer cell lines (e.g., MOLM-13 for AML, MM.1S for multiple myeloma), cell culture medium, MTT reagent, and solubilization solution.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound and (S)-BAY1238097 for 72 hours.

-

Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.

-

Add solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Plot the percentage of cell growth inhibition against the compound concentration to determine the GI50 values.

-

Conclusion

While BAY1238097 has been identified as a potent inhibitor of the BET family of proteins with preclinical anti-cancer activity, the lack of publicly available data on the differential activity of its (R) and (S) enantiomers represents a significant knowledge gap. The premature termination of its clinical development due to toxicity underscores the importance of a thorough understanding of the pharmacological and toxicological profiles of individual stereoisomers. Future research, should the data become public, will be crucial to delineate the specific contributions of each enantiomer to the efficacy and toxicity of BAY1238097. This information would be invaluable for the rational design of next-generation BET inhibitors with improved therapeutic windows.

References

- 1. Preclinical evaluation of the BET bromodomain inhibitor BAY 1238097 for the treatment of lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. katten.com [katten.com]

- 3. researchgate.net [researchgate.net]

- 4. First-in-human phase I study of the bromodomain and extraterminal motif inhibitor BAY 1238097: emerging pharmacokinetic/pharmacodynamic relationship and early termination due to unexpected toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Facebook [cancer.gov]

The Role of (R)-BAY1238097 in c-Myc Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-BAY1238097 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which has demonstrated significant preclinical activity in various cancer models through the downregulation of the c-Myc oncogene. This technical guide provides an in-depth overview of the mechanism of action, preclinical and clinical data, and key experimental methodologies related to the role of this compound in c-Myc regulation.

Introduction: Targeting c-Myc through BET Inhibition

The c-Myc oncogene is a critical driver of cellular proliferation and is frequently dysregulated in a wide range of human cancers, including hematological malignancies and solid tumors. Its role as a master transcriptional regulator makes it an attractive therapeutic target; however, its "undruggable" nature has posed significant challenges. An alternative strategy to directly targeting c-Myc is to modulate its expression at the transcriptional level.

BET proteins, particularly BRD4, are epigenetic readers that play a crucial role in the transcriptional activation of key oncogenes, including c-Myc.[1][2] BRD4 binds to acetylated histones at enhancer and promoter regions of target genes, recruiting the transcriptional machinery to drive gene expression.[3] Small molecule inhibitors of BET proteins, such as this compound, function by competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, thereby displacing them from chromatin and leading to the suppression of target gene transcription.[3]

Mechanism of Action of this compound

This compound exerts its anti-cancer effects by disrupting the interaction between BET proteins and acetylated histones. This leads to a cascade of events culminating in the downregulation of c-Myc and its downstream targets.

-

Displacement of BRD4 from Chromatin: this compound competitively binds to the bromodomains of BET proteins, primarily BRD4, preventing their association with acetylated lysine (B10760008) residues on histone tails at super-enhancers and promoters of target genes.[3]

-

Transcriptional Repression of c-Myc: The displacement of BRD4 from the regulatory regions of the MYC gene leads to a rapid and potent suppression of its transcription.[1]

-

Downregulation of c-Myc Target Genes: As a master transcriptional regulator, the reduction in c-Myc protein levels leads to the decreased expression of a multitude of downstream target genes involved in cell cycle progression, metabolism, and proliferation.[1]

-

Induction of Cell Cycle Arrest and Apoptosis: The suppression of the c-Myc transcriptional program ultimately results in cell cycle arrest, primarily at the G1 phase, and the induction of apoptosis in cancer cells dependent on c-Myc signaling.

Quantitative Data Summary

The preclinical efficacy of this compound has been evaluated in various cancer models. The following tables summarize the key quantitative data.

| Cell Line | Cancer Type | Assay Type | IC50 (nM) | Reference |

| MOLM-13 | Acute Myeloid Leukemia (AML) | Proliferation | <100 | [4] |

| THP-1 | Acute Myeloid Leukemia (AML) | Proliferation | <100 | [4] |

| KG-1 | Acute Myeloid Leukemia (AML) | Proliferation | <100 | [4] |

| MOLP-8 | Multiple Myeloma (MM) | Proliferation | <100 | [4] |

| Various Lymphoma Cell Lines | Lymphoma | Proliferation | 70 - 208 (median) | |

| Table 1: In Vitro Activity of this compound |

| Animal Model | Cancer Type | Dosing | Efficacy (Tumor/Control %) | Reference |

| THP-1 Xenograft | Acute Myeloid Leukemia (AML) | 15 mg/kg, daily, oral | 13 - 20 | [4] |

| MOLM-13 Xenograft | Acute Myeloid Leukemia (AML) | 15 mg/kg, daily, oral | 13 - 20 | [4] |

| KG-1 Xenograft | Acute Myeloid Leukemia (AML) | 15 mg/kg, daily, oral | 13 - 20 | [4] |

| MOLP-8 Xenograft | Multiple Myeloma (MM) | 15 mg/kg, daily, oral | 3 | [4] |

| Diffuse Large B-cell Lymphoma Xenografts (two models) | Lymphoma | Not specified | Strong anti-tumor efficacy | |

| Table 2: In Vivo Efficacy of this compound |

A first-in-human Phase I clinical trial (NCT02369029) was initiated to evaluate the safety and pharmacokinetics of this compound in patients with advanced refractory malignancies. The study was prematurely terminated due to dose-limiting toxicities. However, biomarker analysis showed a trend towards decreased MYC expression in response to treatment.[5]

| Dose Level (mg/week, oral) | Number of Patients | Dose-Limiting Toxicities (DLTs) |

| 10 | 3 | 0 |

| 40 | 3 | 0 |

| 80 | 2 | 2 (Grade 3 vomiting, Grade 3 headache, Grade 2/3 back pain) |

| Table 3: Phase I Clinical Trial Dose Escalation and DLTs [5] |

Experimental Protocols

In Vitro Cell Proliferation Assay (MTT Assay)

This protocol is a standard procedure for assessing the effect of this compound on the proliferation of cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., MOLM-13, THP-1) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.

-

Compound Treatment: After 24 hours of incubation, treat the cells with serial dilutions of this compound or vehicle control (DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

-

Cell Preparation: Harvest cancer cells (e.g., MOLM-13) from culture and resuspend in a suitable medium (e.g., PBS or Matrigel) at a concentration of 1-10 x 10^6 cells per 100 µL.

-

Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., NOD/SCID or NSG).

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = (length x width^2)/2) two to three times per week.

-

Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound (e.g., 15 mg/kg) or vehicle control orally, daily, for the duration of the study.

-

Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the treatment period. The primary endpoint is typically tumor growth inhibition, calculated as the percentage difference in the mean tumor volume between the treated and control groups (T/C %).

-

Pharmacodynamic Analysis: At the end of the study, tumors can be excised for biomarker analysis, such as measuring c-Myc protein levels by Western blot or mRNA levels by qRT-PCR.

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. Selective Inhibition of Tumor Oncogenes by Disruption of Super-Enhancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. B-cell lymphoma patient-derived xenograft models enable drug discovery and are a platform for personalized therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vivo and Ex Vivo Patient-Derived Tumor Xenograft Models of Lymphoma for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Preclinical Data Summary of (R)-BAY1238097: A Technical Guide

(R)-BAY1238097 is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins with demonstrated preclinical anti-tumor activity in various hematological malignancies. This technical guide provides a comprehensive summary of the available preclinical data on this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies employed in its evaluation.

Mechanism of Action

This compound functions as a BET inhibitor by binding to the acetylated lysine (B10760008) recognition motifs on the bromodomains of BET proteins (BRD2, BRD3, BRD4, and BRDT).[1] This action prevents the interaction between BET proteins and acetylated histones, thereby disrupting chromatin remodeling and inhibiting the transcription of key growth-promoting genes.[1] A primary target of this inhibition is the MYC oncogene, a critical driver in many cancers.[2] By displacing BRD4 from the regulatory regions of c-Myc, this compound leads to a significant reduction in c-Myc transcript and protein levels.[2] This disruption of MYC-driven transcriptional programs is a central component of the compound's anti-proliferative effects.[2]

Furthermore, gene expression profiling has revealed that this compound targets several critical signaling pathways implicated in cancer cell survival and proliferation, including the NF-κB, TLR, and JAK/STAT pathways.[3][4] The compound also affects the expression of genes regulated by E2F1, which are involved in cell cycle progression, and genes related to chromatin structure.[3][4] In some contexts, treatment with BET inhibitors like this compound has been shown to upregulate HEXIM1, which sequesters the positive transcription elongation factor b (P-TEFb) into an inactive complex, further contributing to the suppression of transcription.[5]

Quantitative Preclinical Data

The preclinical activity of this compound has been quantified through various in vitro and in vivo studies.

In Vitro Activity

This compound has demonstrated potent anti-proliferative activity across a range of hematological cancer cell lines.

| Assay Type | Target/Cell Line | IC50 (nM) | Notes |

| Biochemical Assay | |||

| TR-FRET | BET BRD4 Bromodomain 1 | < 100 | Inhibition of binding to an acetylated histone H4 peptide.[2][6] |

| NanoBRET | BRD4-Histone H4 Interaction | 63 | Selective for BRD4 over other BET family members.[2] |

| BRD3-Histone H4 Interaction | 609 | ||

| BRD2-Histone H4 Interaction | 2430 | ||

| Cell-Based Assays | |||

| Anti-Proliferation | Lymphoma-derived cell lines | 70 - 208 (median) | Assessed in a large panel of cell lines.[3][4] |

| Anti-Proliferation | B-cell Lymphomas | 208 (median) | Activity was higher in B-cell versus T-cell lymphomas.[7] |

In Vivo Efficacy

The anti-tumor efficacy of this compound has been confirmed in multiple animal models of hematological cancers.

| Cancer Model | Xenograft | Dosing | T/C Ratio (%) | Tolerability |

| Acute Myeloid Leukemia (AML) | THP-1 | 15 mg/kg, p.o. daily | 13 - 20 | Well tolerated at MTD with 5-9% body weight loss at nadir.[2] |

| MOLM-13 | ||||

| KG-1 | ||||

| Multiple Myeloma (MM) | MOLP-8 | 15 mg/kg, p.o. daily | 3 | Strong efficacy observed.[2][6] |

| Diffuse Large B-cell Lymphoma (DLBCL) | Not Specified | Not Specified | Strong anti-tumor efficacy |

Experimental Protocols

In Vitro Assays

-

TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay: The inhibitory activity of this compound on the interaction between BET BRD4 bromodomain 1 and an acetylated peptide derived from histone H4 was assessed.[2][6] The IC50 value was determined to be less than 100 nM.[2][6]

-

NanoBRET (Bioluminescence Resonance Energy Transfer) Assay: This assay was utilized to measure the inhibition of the interaction between BRD2, BRD3, or BRD4 and histone H4 in live cells.[2] The results demonstrated the selectivity of this compound for BRD4.[2]

-

Cell Proliferation Assays: A large panel of lymphoma-derived cell lines was treated with this compound to determine its anti-proliferative effects.[3][4] The median 50% inhibitory concentration (IC50) was found to be between 70 and 208 nmol/L.[3][4] The anti-tumor activity was primarily cytostatic, leading to a G1-S block in the cell cycle.[7]

-

Gene Expression Profiling: The impact of this compound on global gene expression was analyzed in cancer cell lines. This revealed the downregulation of MYC and E2F1-regulated genes and the targeting of the NF-κB/TLR/JAK/STAT signaling pathways.[3][4]

-

Chromatin Immunoprecipitation (ChIP) Assays: These experiments demonstrated that this compound prevents the binding of BRD4 to the regulatory regions of c-Myc.[2]

In Vivo Studies

-

Animal Models: Xenograft models of human hematological malignancies were used, including acute myeloid leukemia (THP-1, MOLM-13, KG-1) and multiple myeloma (MOLP-8).[2][6]

-

Drug Administration: this compound was administered orally on a daily schedule.[6]

-

Efficacy Assessment: Anti-tumor efficacy was evaluated by measuring tumor growth inhibition, expressed as the ratio of the median tumor volume of the treated group to the control group (T/C ratio).[2][6]

-

Tolerability: The tolerability of the compound was assessed by monitoring the body weight of the animals throughout the study.[2]

Synergistic Potential

Preclinical studies have also highlighted the potential for this compound to be used in combination therapies. In vitro experiments have shown synergistic effects when combined with EZH2, mTOR, and BTK inhibitors.[3][4] This suggests that targeting multiple oncogenic pathways simultaneously may lead to enhanced anti-tumor activity.

Summary and Conclusion

The preclinical data for this compound strongly support its characterization as a potent and selective BET inhibitor with significant anti-tumor activity in models of hematological malignancies. Its mechanism of action, centered on the downregulation of MYC and the disruption of key oncogenic signaling pathways, provides a solid rationale for its development as a therapeutic agent. The in vitro and in vivo studies have consistently demonstrated its ability to inhibit cancer cell proliferation and suppress tumor growth at well-tolerated doses. While a Phase I clinical trial was initiated, it was terminated early due to dose-limiting toxicities at exposures below the predicted efficacious levels.[8][9] Nevertheless, the preclinical findings for this compound have contributed valuable insights into the therapeutic potential and challenges of targeting the BET family of proteins in oncology.

References

- 1. Facebook [cancer.gov]

- 2. researchgate.net [researchgate.net]

- 3. Preclinical evaluation of the BET bromodomain inhibitor BAY 1238097 for the treatment of lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. einstein.elsevierpure.com [einstein.elsevierpure.com]

- 5. Achieving clinical success with BET inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. First-in-human phase I study of the bromodomain and extraterminal motif inhibitor BAY 1238097: emerging pharmacokinetic/pharmacodynamic relationship and early termination due to unexpected toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for (R)-BAY1238097 In Vitro Assays